L-Alanine, 3-[(methoxycarbonyl)amino]-
Description
L-Alanine, 3-[(methoxycarbonyl)amino]- is a modified amino acid derivative where the amino group at the β-position (third carbon) of L-alanine is protected by a methoxycarbonyl group. This structural modification enhances its stability in synthetic applications, particularly in peptide chemistry, where protecting groups prevent unwanted side reactions.
Properties
Molecular Formula |
C5H10N2O4 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-11-5(10)7-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |
InChI Key |
ACKMHVGECBCNMN-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)NC[C@@H](C(=O)O)N |
Canonical SMILES |
COC(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(methoxycarbonyl)amino]- typically involves the protection of the amino group of L-alanine using a methoxycarbonyl group. This can be achieved through the reaction of L-alanine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(methoxycarbonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like hydrazine or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
L-Alanine, 3-[(methoxycarbonyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(methoxycarbonyl)amino]- involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Alanine, 3-[(methoxycarbonyl)amino]- with structurally related compounds, focusing on molecular properties, substituent groups, and applications.
Notes on Comparison:
Boc and Z-groups are widely used in peptide synthesis due to their orthogonal protection strategies but require stronger acids (e.g., trifluoroacetic acid) for removal . Pyrazolyl and methylamino derivatives (e.g., BMAA) are non-proteinogenic and used to probe enzyme active sites or study biological interactions .
Biological Activity: BMAA (β-methylamino-L-alanine) is a neurotoxin linked to neurodegenerative diseases, whereas the methoxycarbonyl derivative is primarily synthetic and non-toxic (inferred from lack of toxicity data in evidence) . 3-(1-Pyrazolyl)-L-alanine mimics natural amino acids, enabling studies on substrate-enzyme interactions .
Synthetic Utility :
- Boc- and Z-protected alanines are staples in peptide synthesis due to their compatibility with standard coupling reagents .
- The smaller methoxycarbonyl group may improve solubility in polar solvents compared to bulkier analogs, though direct data is absent in the evidence .
Research Findings and Contradictions
- Transport Mechanisms: While L-alanine derivatives like BMAA are actively transported into cells via neutral amino acid carriers (e.g., System ASC or L) , the methoxycarbonyl variant’s uptake is likely restricted due to its modified structure, as seen with other N-protected amino acids .
- Contradiction in Naming: and highlight inconsistencies in IUPAC nomenclature for similar compounds (e.g., "3-amino-L-alanine" vs. "α-N-Oxalyl-L-α,β-diaminopropionic acid"), underscoring the need for standardized naming in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
